8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
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Overview
Description
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The structure of 8-hydroxyquinoline consists of a pyridine ring fused to a phenol ring, with the hydroxyl group attached to position 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Another method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5,6,7,8-Tetrahydroquinoline: A related compound with a similar structure but lacking the hydroxyl and carboxamide groups.
3-Methyl-5,6,7,8-tetrahydroquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the hydroxyl and carboxamide groups enhances its ability to interact with biological targets and undergo various chemical reactions .
Properties
CAS No. |
62216-18-6 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14) |
InChI Key |
BVMOVWZKMCHOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1 |
Origin of Product |
United States |
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